2-[2,4-dioxo-8-(piperidin-1-yl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl propanoate is a complex organic compound with significant potential in scientific research. It is classified under the category of isoquinolones and derivatives, which are known for their diverse biological activities. The compound is identified by the CAS number 312606-12-5 and has a molecular formula of C22H24N2O4 with a molecular weight of 380.444 g/mol .
Methods and Technical Details
The synthesis of 2-[2,4-dioxo-8-(piperidin-1-yl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl propanoate typically involves multi-step organic reactions, including cyclization and functional group modifications. Specific synthetic routes may vary but often include:
Structure and Data
The molecular structure of 2-[2,4-dioxo-8-(piperidin-1-yl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl propanoate can be represented using various chemical notation systems:
InChI=1S/C22H24N2O4/c1-2-19(25)28-14-13-24-21(26)16-8-6-7-15-18(23-11-4-3-5-12-23)10-9-17(20(15)16)22(24)27/h6-10H,2-5,11-14H2,1H3
This representation indicates the connectivity of atoms within the molecule.
The compound features:
Reactions and Technical Details
The compound can participate in various chemical reactions due to its functional groups:
These reactions are essential for modifying the compound to enhance its properties or tailor it for specific applications.
Potential mechanisms could include:
Physical and Chemical Properties
While specific solubility data for this compound is not readily available, general properties can be inferred based on its structure:
Scientific Uses
Due to its complex structure and potential biological activity, 2-[2,4-dioxo-8-(piperidin-1-yl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-y]ethyl propanoate holds promise in various scientific fields:
This compound exemplifies the intersection of organic chemistry and medicinal research, highlighting the importance of complex molecules in advancing scientific knowledge and therapeutic options.
CAS No.: 180854-04-0
CAS No.: 22810-67-9
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1